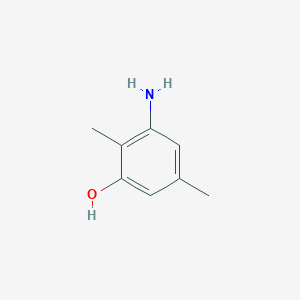

3-Amino-2,5-dimethylphenol

Description

BenchChem offers high-quality 3-Amino-2,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTSEVBNJZNFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural & Functional Divergence of Amino-Dimethylphenols

Executive Summary

This technical guide analyzes the structural isomerism, synthetic pathways, and reactivity profiles of 4-Amino-3,5-dimethylphenol (4-Amino-3,5-xylenol) and 3-Amino-2,5-dimethylphenol .[1] While both share the molecular formula

The 4-amino isomer functions as a primary intermediate (developer) due to its para-amino substitution, facilitating oxidation to electrophilic quinone imines. Conversely, the 3-amino isomer acts as a coupler due to its meta-amino substitution, providing nucleophilic sites for chromophore formation. This guide serves researchers in oxidative dye chemistry, pharmaceutical metabolite analysis, and fine chemical synthesis.

Part 1: Structural Anatomy & Physicochemical Profile

The core distinction lies in the relative positioning of the amino (-NH

Structural Comparison

| Feature | 4-Amino-3,5-dimethylphenol | 3-Amino-2,5-dimethylphenol |

| Common Name | 4-Amino-3,5-xylenol | 3-Amino-2,5-xylenol (Coupler) |

| CAS Number | 3096-70-6 | 69213-92-1 (varies by salt form) |

| Substitution Pattern | Para-aminophenol derivative | Meta-aminophenol derivative |

| Symmetry | ||

| Steric Environment | High: Amino group flanked by two methyls (3,5).[1][2][3][4] | Moderate: Amino group flanked by one methyl (2). |

| Electronic State | "Push-Push" (OH and NH | Cooperative activation at C4/C6. |

| Primary Role | Developer (Oxidation Source) | Coupler (Nucleophilic Partner) |

3D Conformation & Steric Hindrance

In 4-Amino-3,5-dimethylphenol , the amino group is "sandwiched" between two methyl groups.[1] This steric bulk does not prevent oxidation but significantly retards N-alkylation or azo coupling directly at the nitrogen, enhancing the stability of the radical cation intermediate during oxidative coupling.

In 3-Amino-2,5-dimethylphenol , the amino group is at the meta position relative to the hydroxyl.[1] This configuration prevents the formation of a quinoid structure upon simple oxidation, making the molecule stable against air oxidation but highly reactive towards electrophiles at the C4 and C6 positions.

Figure 1: Structural logic dictating the reactivity divergence between the two isomers.

Part 2: Synthetic Pathways

The synthesis of these isomers requires distinct strategies due to the directing effects of the methyl and hydroxyl groups on the benzene ring.

Synthesis of 4-Amino-3,5-dimethylphenol (The Developer)

This synthesis exploits the strong para-directing effect of the hydroxyl group in 3,5-dimethylphenol.[1]

-

Starting Material: 3,5-Dimethylphenol (3,5-Xylenol).[1][2][5]

-

Reagents: Sodium Nitrite (

), Sulfuric Acid (

Protocol:

-

Nitrosation: Dissolve 3,5-dimethylphenol in aqueous NaOH. Cool to 0-5°C. Add

solution dropwise followed by dilute -

Reduction: The resulting 4-nitroso-3,5-dimethylphenol is reduced using Fe powder in acidic media or catalytic hydrogenation (

, Pd/C) to yield the 4-amino compound. -

Purification: Recrystallization from ethanol/water.

Synthesis of 3-Amino-2,5-dimethylphenol (The Coupler)

Direct nitration of 2,5-dimethylphenol fails to yield the 3-amino isomer efficiently because the C4 (para to OH) and C6 (ortho to OH) positions are far more activated than the C3 position. Therefore, a ring-closure or indirect route is required.

-

Route A (Aromatization): Reaction of 2-methyl-cyclohexane-1,3-dione with ammonia sources followed by oxidation/aromatization.

-

Route B (Bucherer-Type): High-temperature ammonolysis of 2,5-dimethylresorcinol (if available).

-

Route C (Specific Nitration): Nitration of 2,5-dimethylaniline (protected as acetanilide) typically directs to C4. To get C3, one often starts with 2,5-dimethyl-3-nitro-chlorobenzene followed by hydrolysis, though this is synthetically arduous.

Note: The difficulty in synthesizing the 3-amino isomer contributes to its higher cost and specific value as a specialized coupler in high-performance hair dyes (e.g., Wella Illumina Color series).

Part 3: Reactivity & Applications[1]

The most critical technical distinction is their behavior in oxidative coupling reactions , the mechanism underpinning permanent hair dyes and indophenol assays.

The Oxidative Coupling Mechanism

In a typical formulation (pH 9-10,

-

Activation: The 4-Amino-3,5-dimethylphenol (Developer) is oxidized by peroxide to a Quinone Monoimine (QMI) intermediate.[1]

-

Why this isomer? The methyl groups at 3 and 5 protect the QMI from self-coupling (polymerization), ensuring it survives long enough to find a coupler.

-

-

Coupling: The QMI is an electrophile. It attacks the 3-Amino-2,5-dimethylphenol (Coupler) at the carbon para to the amino group (or para to the hydroxyl).

-

Chromophore Formation: The resulting leuco-dye oxidizes further to form a stable Indo Dye (Cyan/Blue/Violet spectrum depending on substituents).

Figure 2: The synergy between the 4-amino (developer) and 3-amino (coupler) isomers in dye formation.

Pharmaceutical Relevance (Metabolism)

-

4-Amino-3,5-dimethylphenol: This is a documented metabolite of Lidocaine .[1][2] Lidocaine (2,6-xylidine derivative) undergoes hydrolysis to 2,6-dimethylaniline, which is subsequently hydroxylated at the para position (relative to the amine) to form 4-amino-3,5-xylenol. Its detection in urine is a marker for lidocaine metabolism.

-

3-Amino-2,5-dimethylphenol: Not a primary metabolite of common xylidine-based drugs, making it a distinct marker for synthetic exposure (e.g., cosmetic manufacturing).

Part 4: Analytical Differentiation

When analyzing unknown samples, these isomers can be distinguished using standard spectroscopic techniques.

| Method | 4-Amino-3,5-dimethylphenol | 3-Amino-2,5-dimethylphenol |

| 1H NMR (Aromatic Region) | Singlet (2H): The two aromatic protons at C2 and C6 are equivalent due to symmetry.[1] | Two Singlets (1H each): Protons at C4 and C6 are non-equivalent and will appear as distinct singlets (or weak doublets). |

| UV-Vis (Alkaline) | Bathochromic shift typical of p-aminophenols (Quinone band formation). | Stable absorption; no immediate quinone band without oxidant. |

| HPLC Retention | Elutes earlier on C18 (more polar due to quinoid resonance contribution). | Elutes later (less polar, distinct dipole). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol. Retrieved from [Link]

-

Google Patents. (2008). JP5304106B2 - Bisimide phenol compound and method for producing the same. (Cites 3-amino-2,5-dimethylphenol as intermediate).[6] Retrieved from

Sources

- 1. CAS 3096-70-6: 4-Amino-3,5-dimethylphenol | CymitQuimica [cymitquimica.com]

- 2. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]

- 3. Xylenol - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-3,5-dimethylphenol | C8H11NO | CID 179403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 6. JP5304106B2 - ãã¹ã¤ãããã§ãã¼ã«ååç©åã³ãã®è£½é æ¹æ³ - Google Patents [patents.google.com]

Technical Guide: 3-Amino-2,5-Xylenol (3-Amino-2,5-Dimethylphenol)

[1]

Introduction & Chemical Identity

3-Amino-2,5-xylenol is a substituted phenol derivative characterized by the presence of an amino group (-NH₂) and two methyl groups (-CH₃) on a benzene ring, relative to a hydroxyl group (-OH).[1] As an isomer of aminoxylenol, it serves as a critical intermediate in the synthesis of high-performance polymers (e.g., polyimides), dyes, and potentially as a scaffold in pharmaceutical chemistry.[1]

Unlike its more common isomer, 4-amino-2,5-xylenol (often used in oxidative hair dyes and photo-developers), the 3-amino isomer is less chemically ubiquitous in commodity markets but holds significant value in specialized organic synthesis due to the unique electronic effects of the amino group in the meta position relative to the hydroxyl group.[1]

Core Chemical Data

| Property | Detail |

| Systematic Name (IUPAC) | 3-Amino-2,5-dimethylphenol |

| Common Name | 3-Amino-2,5-xylenol |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| SMILES String | CC1=CC(N)=C(C)C(O)=C1 |

| InChI Key | XXTSEVBNJZNFLL-UHFFFAOYSA-N |

| CAS Registry Number | Note: This specific isomer is rare; often custom-synthesized.[1][2][3][4] Verify specific batch CAS (e.g., vs. 4-amino isomer 3096-71-7). |

Nomenclature & Synonyms

Correct nomenclature is critical to distinguish this compound from its five other aminoxylenol isomers. The numbering priority follows the IUPAC rules for phenols:

-

Principal Group: The hydroxyl group (-OH) defines position 1.[1]

-

Substituents: Methyl groups are at positions 2 and 5.[1]

Synonym Table

| Synonym Type | Name | Context |

| IUPAC | 3-Amino-2,5-dimethylphenol | Preferred systematic name.[1][3] |

| Trivial/Common | 3-Amino-2,5-xylenol | Industry standard.[1] |

| Structural | 3-Amino-p-xylenol | p-Xylenol refers to 2,5-dimethylphenol.[1] |

| Inverted | 5-Amino-3,6-dimethylphenol | Incorrect numbering, but occasionally seen in older literature.[1] |

| Base Skeleton | 2,5-Dimethyl-3-aminophenol | Emphasizes the phenol parent.[1][3][8] |

Structural Analysis & Isomer Differentiation

The specific arrangement of functional groups in 3-amino-2,5-xylenol creates a unique electronic environment.[1] The amino group at position 3 is meta to the hydroxyl group (at 1) and ortho to the methyl group at 2.[1] This steric crowding at the 2,3-position influences its reactivity, making it distinct from the 4-amino isomer where the amino group is para to the hydroxyl.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering logic.[1]

Figure 1: Connectivity of 3-Amino-2,5-xylenol showing the relative positions of the Hydroxyl (C1), Methyl (C2, C5), and Amino (C3) groups.[1]

Synthesis & Experimental Protocols

Synthesis of 3-amino-2,5-xylenol is chemically challenging due to the directing effects of the parent 2,5-xylenol molecule.[1] Direct nitration of 2,5-xylenol typically yields the 4-nitro isomer (para to OH) or the 6-nitro isomer (ortho to OH), making the 3-position difficult to access directly.[1]

Recommended Synthetic Route: Reduction of 3-Nitro-2,5-xylenol

This route assumes the successful isolation of the 3-nitro intermediate, often achieved via steric blocking or specific nitration conditions.[1]

Protocol:

-

Precursor Preparation: Start with 2,5-xylenol.[1]

-

Nitration: React with nitric acid/sulfuric acid mixture.[1]

-

Reduction:

-

Purification:

Alternative Route: From 2,5-Dimethylaniline (Theoretical)[1]

-

Protection: Protect the amino group of 2,5-dimethylaniline (e.g., as an acetanilide).[1]

-

Nitration: Nitrate the protected aniline.[1] The acetamido group directs para (position 4 relative to N, which is position 6 on the ring) or ortho.[1] This route is complex and may not yield the correct isomer efficiently.[1]

Applications in Drug Development & Materials Science

While less common than its isomers, 3-amino-2,5-xylenol has specific utility in high-value applications.[1]

Pharmaceutical Intermediate

-

Bioisostere: The compound serves as a scaffold for developing drugs targeting oxidative stress or inflammation.[1] The aminophenol moiety is a known pharmacophore in redox-active drugs.[1]

-

Linker Chemistry: The amino group allows for conjugation with carboxylic acids or aldehydes, facilitating the creation of prodrugs or targeted delivery systems.[1]

High-Performance Polymers[1]

-

Polyimides: As referenced in specialized patent literature [1], aminoxylenols are used as monomers for synthesizing polyimides.[1] The methyl groups provide steric hindrance that can improve the solubility and thermal stability of the resulting polymer.[1]

-

Resin Curing: Used as a curing agent or modifier in epoxy and phenolic resins to enhance heat resistance.[1]

Analytical Identification

To verify the identity of 3-amino-2,5-xylenol and distinguish it from the 4-amino isomer, use the following spectroscopic markers:

-

¹H NMR (DMSO-d₆):

-

Methyl Groups: Two distinct singlets around 2.1-2.3 ppm.[1]

-

Aromatic Protons: Two singlets (or weak doublets) representing the protons at C4 and C6.[1] The C4 proton will be shielded differently due to the adjacent amino group compared to the 4-amino isomer.[1]

-

Amino/Hydroxyl: Broad exchangeable signals (D₂O shake).[1]

-

-

IR Spectroscopy:

-

O-H Stretch: Broad band at 3200-3400 cm⁻¹.[1]

-

N-H Stretch: Doublet around 3300-3500 cm⁻¹ (primary amine).

-

References

-

Patent: Phenolic monomers containing imide or diimide moieties and high heat carbonate polymers prepared therefrom.[1][8] JP5304106B2.[1] Available at:

-

Chemical Database: 2,5-Dimethylphenol (2,5-Xylenol) Properties. PubChem.[1][2][9] Available at: [Link][1]

-

General Literature: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1] Royal Society of Chemistry.[1] Available at: [Link][1]

Sources

- 1. 6-Amino-2,4-xylenol | C8H11NO | CID 100530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents [patents.google.com]

- 4. Xylenol - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-2,4-xylenol | CAS 100445-96-3 | LGC Standards [lgcstandards.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. JP5304106B2 - ãã¹ã¤ãããã§ãã¼ã«ååç©åã³ãã®è£½é æ¹æ³ - Google Patents [patents.google.com]

- 9. 2-Amino-3,5-dimethylphenol | C8H11NO | CID 179403 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 3-Amino-2,5-dimethylphenol in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 3-Amino-2,5-dimethylphenol (CAS: 86766-02-1), a critical intermediate in the synthesis of functional dyes and pharmaceutical precursors.[1] Due to its amphoteric nature—possessing both a phenolic hydroxyl group and an amino group on a methylated benzene core—this compound exhibits complex solvation behavior driven by hydrogen bonding and hydrophobic interactions.

This document outlines the theoretical thermodynamic models, predictive solubility behaviors, and rigorous experimental protocols required to generate high-precision solubility data.[1] It is designed for researchers requiring actionable methodologies for crystallization optimization and purification processes.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in predicting solvent interaction. 3-Amino-2,5-dimethylphenol features a hydrophobic xylenol core balanced by two polar, ionizable functional groups.[1]

| Property | Specification |

| Chemical Name | 3-Amino-2,5-dimethylphenol |

| Synonyms | 3-Amino-2,5-xylenol; 2,5-Dimethyl-3-aminophenol |

| CAS Number | 86766-02-1 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Physical State | Crystalline Solid |

| Acidity/Basicity | Amphoteric (pKa₁ ≈ 4.5 amine; pKa₂ ≈ 10.5 phenol) |

Structural Implications for Solubility[8]

-

Amphoteric Character: The compound can act as a proton donor (phenol) and acceptor (amine). This allows for high solubility in pH-adjusted aqueous media but limited solubility in neutral water.[1]

-

Hydrophobic Shielding: The two methyl groups at positions 2 and 5 increase lipophilicity compared to simple aminophenols, enhancing solubility in non-polar organic solvents like toluene or ethyl acetate compared to non-methylated analogs.

-

Crystal Lattice Energy: The capacity for intermolecular hydrogen bonding (N-H···O and O-H···N) suggests a high melting point and significant lattice energy, requiring solvents with strong disruption capabilities (high dielectric constants) for dissolution.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and data from isomeric analogs (e.g., 4-amino-3,5-xylenol), the solubility hierarchy follows the rule of "like dissolves like" modified by specific solute-solvent interactions.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of solute H-bonds.[1] |

| Lower Alcohols | Methanol, Ethanol, IPA | High | Favorable H-bonding matching; alkyl chains accommodate methyl groups.[1] |

| Polar Protic | Water (Neutral pH) | Low | Hydrophobic effect of the xylenol core outweighs polar group hydration. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvency for the organic core; partial H-bonding capability.[1] |

| Non-Polar | Hexane, Cyclohexane | Very Low | Inability to overcome crystal lattice energy (high enthalpy of fusion). |

| Acidic/Basic Water | 0.1M HCl / 0.1M NaOH | High | Ionization to ammonium salt (acid) or phenolate (base) drastically increases hydration. |

Thermodynamic Modeling Framework

To rigorously describe the solubility profile, experimental data must be correlated using thermodynamic models. These models allow for the calculation of dissolution enthalpy (

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Application: Provides the highest accuracy for interpolation within the measured temperature range.

van't Hoff Equation

Used to determine the apparent thermodynamic functions.

1-

Slope (-

/R): Indicates if dissolution is endothermic (negative slope) or exothermic.[1] -

Intercept (

/R): Reflects the disorder change upon dissolution.

Logic Flow for Thermodynamic Analysis

The following diagram illustrates the process of converting raw experimental data into actionable thermodynamic insights.

Figure 1: Logical workflow for deriving thermodynamic parameters from raw solubility data.

Experimental Protocols

For high-integrity data, two methods are recommended: the Static Shake-Flask Method (Gold Standard) and the Dynamic Laser Monitoring Method (High Throughput).[1]

Protocol A: Static Shake-Flask Method (Gravimetric)

This method is self-validating and requires minimal specialized equipment, making it ideal for absolute solubility determination.[1]

Reagents: 3-Amino-2,5-dimethylphenol (>98% purity), HPLC grade solvents.[1]

Step-by-Step Procedure:

-

Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Critical Step: Ensure solid phase is always present.[1]

-

Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm) to prevent precipitation during transfer.

-

Quantification:

-

Transfer a known volume to a tared weighing dish.

-

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the dry residue until constant mass is achieved.

-

Alternative: Dilute the supernatant and analyze via HPLC-UV (approx. 280 nm).[1]

-

-

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Protocol B: Dynamic Laser Monitoring Method

Ideal for generating polythermal solubility curves quickly.

Step-by-Step Procedure:

-

Setup: Place a known mass of solvent and solute in a reaction vessel equipped with a laser turbidity probe.

-

Heating: Heat the mixture at a slow ramp rate (0.2 K/min).

-

Detection: Record the temperature (

) where the laser transmission reaches 100% (complete dissolution). -

Cooling: Cool slowly to detect the metastable zone width (MSZW) and nucleation point (

). -

Iteration: Add more solute to the same vessel and repeat to generate a full concentration-temperature curve.

Experimental Workflow Diagram

Figure 2: Validated workflow for static solubility measurement.

Applications & Implications

Understanding the solubility profile of 3-Amino-2,5-dimethylphenol directly impacts downstream processing:

-

Purification via Recrystallization:

-

Strategy: Dissolve in hot ethanol (high solubility) and cool or add water (anti-solvent). The steep solubility curve in alcohols makes cooling crystallization highly efficient.

-

-

Reaction Solvent Selection:

-

For acylation or alkylation reactions involving the amine group, Ethyl Acetate is often preferred. It offers sufficient solubility for the reactant but allows the product (often more polar or salt-like) to precipitate, driving the reaction equilibrium.

-

-

Extraction:

-

To extract the compound from an aqueous reaction mixture, adjust pH to ~7 (isoelectric region) to minimize water solubility, then extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

-

References

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for thermodynamic solubility analysis).

-

Sha, J., et al. (2022).[2] Solid-Liquid Phase Equilibrium of Busulfan in Fifteen Pure Solvents: Solubility Determination, Solvent Effect, Model Correlation and Thermodynamic Analysis.[1][2] The Journal of Chemical Thermodynamics. (Example of laser monitoring protocol application).

-

PubChem. (2024). Compound Summary: 3-Amino-2,5-dimethylphenol.[1] National Library of Medicine. Link

Methodological & Application

Application Note: Protocol for Oxidative Coupling of 3-Amino-2,5-dimethylphenol in Hair Dye Formulations

Abstract

This application note details the protocol for the oxidative coupling of 3-Amino-2,5-dimethylphenol (3-A-2,5-DMP), a substituted aminophenol used as a coupler in permanent hair dye formulations.[1] Unlike primary intermediates (developers) such as p-phenylenediamine (PPD), 3-A-2,5-DMP functions as a reaction partner to generate specific chromophores—typically yielding warm, reddish-violet to brown nuances depending on the primary intermediate used.[1] This guide covers the reaction mechanism, bench-scale formulation protocol, and analytical validation via HPLC-DAD.

Regulatory Note: Researchers must distinguish this isomer from the widely regulated 3-amino-2,6-dimethylphenol (SCCS/1529/14).[1] Due to structural similarity, read-across toxicology suggests potential sensitization risks; strict adherence to safety protocols is mandatory.[1]

Mechanistic Insight: The Chemistry of Coupling

The formation of permanent hair color relies on the "key-and-lock" mechanism of oxidative coupling.[1][2]

-

Activation: The primary intermediate (e.g., PPD) is oxidized by Hydrogen Peroxide (

) to form a reactive Quinone Diimine (QDI). -

Coupling: The electrophilic QDI attacks the nucleophilic carbon of the coupler (3-A-2,5-DMP).[1]

-

Chromophore Formation: The resulting leuco-dye is further oxidized to the final colored indoaniline or indamine dye.

Structural Specificity of 3-A-2,5-DMP:

-

Role: Coupler (Nucleophile).[3]

-

Active Sites: The amino group at position 3 and hydroxyl at position 1 activate the benzene ring. The methyl groups at 2 and 5 provide steric hindrance, which improves the selectivity of the coupling at the para position relative to the hydroxyl group (Position 4), reducing the formation of unwanted Bandrowski’s base side-products.[1]

Pathway Diagram (DOT)[1]

Figure 1: Reaction pathway for the formation of indoaniline dyes using 3-Amino-2,5-dimethylphenol.

Experimental Protocol

Reagents and Equipment

-

Primary Intermediate: p-Phenylenediamine (PPD) or Toluene-2,5-diamine sulfate (PTD).[1]

-

Coupler: 3-Amino-2,5-dimethylphenol (High purity >98%).[1]

-

Alkaline Agent: Ammonium Hydroxide (25% aq) or Monoethanolamine (MEA).

-

Oxidant: Hydrogen Peroxide (6% solution / 20 Volume).

-

Matrix: Phosphate buffer (pH 7.0) for analytical checks; Cetearyl alcohol emulsion for hair swatch application.

-

Substrate: Standardized Yak hair or bleached human hair swatches.

Bench-Scale Synthesis (Solution Phase)

Purpose: To verify dye formation and determine Lambda-max (

-

Stock Preparation:

-

Dissolve 0.01 mol of PPD and 0.01 mol of 3-A-2,5-DMP in 50 mL of water/ethanol (1:1 v/v).

-

Adjust pH to 9.5 using Ammonium Hydroxide.

-

-

Oxidation:

-

Add 0.01 mol of Hydrogen Peroxide dropwise under stirring.

-

Observation: Solution should rapidly shift from colorless to deep violet/red.

-

-

Reaction Time: Stir for 30 minutes at ambient temperature (

). -

Quenching: Lower pH to 6.0 using Dilute Acetic Acid to stop the reaction for analysis.

Hair Swatch Application (Formulation Phase)

Purpose: To evaluate substantivity and actual color deposition.

| Component | Concentration (%) | Function |

| Phase A (Dye Base) | ||

| Cetearyl Alcohol | 8.00 | Thickener/Emollient |

| Ceteareth-20 | 3.00 | Emulsifier |

| 3-Amino-2,5-dimethylphenol | 1.00 | Coupler |

| Toluene-2,5-diamine Sulfate | 1.20 | Primary Intermediate (Equimolar) |

| Ammonium Hydroxide (25%) | q.s. to pH 10 | Alkalizer |

| Water | q.s. to 100 | Solvent |

| Phase B (Developer) | ||

| Hydrogen Peroxide | 6.00 | Oxidant |

Procedure:

-

Mix Phase A (Dye Base) and Phase B (Developer) in a 1:1 ratio by weight.

-

Apply immediately to hair swatch (Ratio: 4g product per 1g hair).

-

Incubate for 30 minutes at

. -

Rinse with warm water, shampoo, and dry.

Analytical Validation (HPLC-DAD)

To ensure protocol reproducibility, the disappearance of the precursor and formation of the dye must be quantified.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 254 nm (precursors) and 500-600 nm (formed dye).[1]

Gradient Table:

| Time (min) | % Phase A | % Phase B | Description |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic hold for polar precursors |

| 20.0 | 10 | 90 | Gradient elution of hydrophobic dye |

| 25.0 | 10 | 90 | Wash |

| 30.0 | 95 | 5 | Re-equilibration |

Safety & Toxicology (E-E-A-T)

Critical Warning: While specific SCCS opinions often focus on the 2,6-isomer (A162), the 2,5-isomer shares the aminophenol core structure associated with sensitization.[1]

-

Sensitization: 3-Amino-2,5-dimethylphenol is a potential skin sensitizer (Category 1).[1] All handling requires nitrile gloves and fume hood ventilation.

-

Cross-Reactivity: High potential for cross-reaction in individuals already sensitized to PPD or other aminophenols.

-

Self-Validation: Before scaling up, perform a stability test of the raw material. Aminophenols oxidize in air. If the powder is dark brown/black rather than off-white/beige, it has degraded and will yield poor color results.[1]

References

-

Scientific Committee on Consumer Safety (SCCS). (2014).[3] Opinion on 3-amino-2,6-dimethylphenol (A162).[1][3][4] European Commission.[2][5][6] [Link](Cited for structural read-across and safety protocols).

-

Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring.[1][2][3][7][8][9] Journal of the Society of Cosmetic Chemists. [Link](Foundational text on oxidative coupling mechanisms).[1]

-

PubChem. (n.d.). Compound Summary: 3-Amino-2,6-dimethylphenol.[1][3][4] National Library of Medicine. [Link](Chemical property verification).

-

European Commission. (n.d.). CosIng - Cosmetic Ingredient Database.[1][Link](Regulatory status verification).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. kth.diva-portal.org [kth.diva-portal.org]

- 6. Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers concerning 2-Amino-3-nitrophenol Colipa n° B55 adopted by the SCCNFP during the 11th plenary meeting of 17 February 2000 | Scientific Committees [ec.europa.eu]

- 7. CAS 3096-70-6: 4-Amino-3,5-dimethylphenol | CymitQuimica [cymitquimica.com]

- 8. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]

- 9. cir-safety.org [cir-safety.org]

A Robust HPLC-UV Method for the Quantification of 3-Amino-2,5-dimethylphenol: Development, Optimization, and Protocol

Abstract

This application note presents a systematic and robust method for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) assay for the detection and quantification of 3-Amino-2,5-dimethylphenol. This compound, a key intermediate in various chemical syntheses, requires a reliable analytical method to ensure quality control and purity assessment. This guide details a logic-driven approach, moving from analyte characterization to final method validation, providing scientists with a comprehensive protocol. The optimized method utilizes a C18 stationary phase with an isocratic mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry and efficiency. All protocols are designed to be self-validating through rigorous system suitability testing, ensuring trustworthy and reproducible results in research and drug development settings.

Foundational Principles: Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the initial choice of column, mobile phase, and detector settings, forming the logical basis for all subsequent optimization steps. 3-Amino-2,5-dimethylphenol possesses both a basic amino group and an acidic phenolic hydroxyl group, making it an amphiprotic molecule whose chromatographic behavior is highly dependent on pH.

Key properties are summarized below:

| Property | Value / Observation | Rationale for HPLC Method Development |

| Molecular Structure | The aromatic ring provides chromophores for UV detection. The presence of polar amino and hydroxyl groups, along with non-polar methyl groups, indicates suitability for reversed-phase chromatography. | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | Relevant for preparing standard solutions of known molarity. |

| pKa (estimated) | pKa₁ (NH₃⁺) ≈ 5.3pKa₂ (OH) ≈ 10.4 | The two pKa values are critical. To ensure the analyte is in a single, stable ionic form and to achieve good peak shape, the mobile phase pH must be controlled. A pH around 3 will fully protonate the amine, suppressing silanol interactions.[1][2][3] |

| logP (estimated) | ~1.6 | The positive logP value indicates moderate hydrophobicity, making a non-polar stationary phase like C18 an ideal choice for achieving adequate retention.[4][5] |

| UV Absorbance | λmax ≈ 230 nm, 280 nm | Similar to other aminophenols, it exhibits strong absorbance in the UV range, allowing for sensitive detection.[6][7][8] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal for confirming λmax. |

Method Development Strategy: A Logic-Driven Approach

The development of this method follows a systematic workflow. Each step is a logical progression based on the analyte's properties and established chromatographic principles. This approach minimizes trial-and-error and leads to a more robust final method.

Column Selection: The Separation Core

-

Causality: The analyte's logP of ~1.6 indicates moderate hydrophobicity, making reversed-phase chromatography the ideal separation mode.[9] A C18 (octadecylsilane) bonded phase provides sufficient hydrophobic interaction to retain the molecule. A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure for initial development.[10]

-

Selection: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent. This column is known for good peak shape with basic compounds.

Mobile Phase Selection & Optimization: The Engine of Separation

The mobile phase is the most critical factor for controlling the retention and peak shape of 3-Amino-2,5-dimethylphenol.

-

The Critical Role of pH: Because the analyte has both an acidic (phenol) and a basic (amine) functional group, pH control is paramount. Operating at a pH close to either pKa will result in a mixture of ionized and non-ionized forms, leading to broad, tailing peaks.[2]

-

At low pH (e.g., pH 3) : The amino group is fully protonated (-NH₃⁺), while the phenolic group is neutral (-OH). This creates a single, stable, positively charged species that exhibits consistent retention and excellent peak shape. The positive charge also helps minimize secondary interactions with residual acidic silanols on the stationary phase.

-

At high pH (e.g., pH 9) : The amino group is neutral (-NH₂), and the phenolic group is partially deprotonated (-O⁻). This can lead to retention issues and potential degradation on silica-based columns.

-

Sources

- 1. agilent.com [agilent.com]

- 2. moravek.com [moravek.com]

- 3. veeprho.com [veeprho.com]

- 4. 2-Amino-3,5-dimethylphenol | C8H11NO | CID 179403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtech.tn [labtech.tn]

- 10. agilent.com [agilent.com]

Application Note & Protocols: Preparation of Heat-Resistant Polycarbonates from Aminophenol Derivatives

Introduction: Overcoming the Thermal Limitations of Conventional Polycarbonates

Polycarbonates (PCs), most commonly derived from Bisphenol-A (BPA), are renowned for their exceptional impact strength, optical clarity, and dimensional stability. These properties have made them indispensable in applications ranging from automotive components and electronic housings to optical lenses and medical devices.[1][2] However, the increasing demands of high-performance sectors, such as aerospace, automotive under-the-hood components, and advanced electronics, expose the primary limitation of BPA-PC: a relatively modest glass transition temperature (Tg) of around 150°C. Above this temperature, the material loses its rigidity and mechanical integrity, precluding its use in high-temperature environments.

This application note details the synthesis and characterization of a superior class of polycarbonates engineered for enhanced thermal stability. By strategically incorporating aminophenol-derived monomers into the polymer backbone, it is possible to synthesize polycarbonates with significantly elevated glass transition temperatures and improved thermal degradation resistance. The presence of the amino group introduces strong intermolecular hydrogen bonding and increases chain rigidity, which are key to restricting segmental motion at elevated temperatures. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to prepare and validate these advanced, heat-resistant materials.

Scientific Rationale: The Role of Aminophenol Derivatives in Enhancing Thermostability

The thermal stability of a polymer is intrinsically linked to its chemical structure. The introduction of aminophenol-derived bisphenols into the polycarbonate chain enhances thermal performance through several key mechanisms:

-

Increased Intermolecular Forces: The secondary amine (-NH-) group is a potent hydrogen bond donor. These hydrogen bonds form strong intermolecular and intramolecular interactions between polymer chains. This acts as a "physical crosslink," requiring significantly more thermal energy to induce the segmental chain motion associated with the glass transition, thereby increasing the Tg.

-

Enhanced Chain Rigidity: Aromatic and heterocyclic structures, often features of aminophenol-derived monomers (e.g., those based on fluorene or other cardo structures), are inherently rigid.[3] Incorporating these bulky, non-flexible units into the polymer backbone restricts rotational freedom and stiffens the entire chain, contributing directly to a higher Tg.[4]

-

Potential for Crosslinking: At very high temperatures, the amine functionality can potentially participate in crosslinking reactions, further enhancing the network stability and delaying the onset of catastrophic thermal degradation.

The choice of the specific aminophenol derivative allows for the fine-tuning of these properties. For instance, bulky "cardo" structures (where a central carbon atom is part of a cyclic ring) create significant steric hindrance to chain rotation, leading to exceptionally high Tg values.[3][5]

Synthetic Methodologies and Protocols

Two primary polymerization techniques are employed for synthesizing aminophenol-based polycarbonates: interfacial polymerization, which is well-suited for laboratory-scale synthesis, and melt transesterification (or melt polycondensation), which is more aligned with industrial, solvent-free processes.[6][7]

General Reaction Scheme

The fundamental reaction involves the polycondensation of an aminophenol-derived bisphenol with a carbonate precursor, such as phosgene (or a safer equivalent like triphosgene) or diphenyl carbonate (DPC).

Caption: General polymerization of an aminophenol bisphenol.

Protocol 1: Interfacial Polymerization

This method involves the reaction of the sodium salt of the bisphenol in an aqueous phase with a phosgene equivalent dissolved in an immiscible organic solvent. A phase-transfer catalyst facilitates the reaction at the interface.[8]

Materials:

-

Aminophenol-derived bisphenol monomer

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM), analytical grade

-

Triphosgene (BTC) or Phosgene solution

-

Triethylamine (TEA) or other tertiary amine catalyst

-

Methanol (for precipitation)

-

Deionized water

Protocol Steps:

-

Aqueous Phase Preparation:

-

In a baffled reactor flask equipped with a mechanical stirrer, nitrogen inlet, and pH probe, dissolve the aminophenol bisphenol (1.0 eq) in a 1.25 M NaOH aqueous solution.[9] Stir under a nitrogen blanket until fully dissolved to form the sodium bisphenolate salt.

-

Rationale: The highly reactive bisphenolate anion is necessary for the nucleophilic attack on the carbonyl carbon of the phosgene. The nitrogen atmosphere prevents oxidation of the phenolate and amine groups.

-

-

Organic Phase Preparation:

-

In a separate flask, carefully dissolve triphosgene (0.4 eq, safer than phosgene gas) in dichloromethane (DCM).

-

Rationale: DCM is a common solvent for polycarbonates and is immiscible with water, creating the necessary interface. Triphosgene is a solid that decomposes into three equivalents of phosgene in situ.

-

-

Polymerization Reaction:

-

Cool the aqueous bisphenolate solution to 0-5°C in an ice bath.

-

Begin vigorous stirring to create a large interfacial surface area.

-

Add the triphosgene/DCM solution dropwise to the rapidly stirred aqueous solution.[9]

-

Add the polymerization catalyst, such as triethylamine (TEA, ~1-5 mol% relative to bisphenol), to the reaction mixture.[8][10]

-

Rationale: The reaction is highly exothermic and low temperature helps control the reaction rate and minimize side reactions. TEA acts as a catalyst to accelerate the condensation of oligomers into high molecular weight polymer chains.[8]

-

-

Polymer Isolation and Purification:

-

After the addition is complete, continue stirring for 1-2 hours. The organic phase will become noticeably viscous.

-

Stop stirring and allow the phases to separate. Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Wash the organic (DCM) layer sequentially with dilute HCl (to neutralize excess base and catalyst) and then several times with deionized water until the aqueous wash is neutral.[9]

-

Rationale: Washing removes unreacted monomers, salts, and catalyst residues, which can affect the final properties and stability of the polymer.

-

-

Precipitation and Drying:

-

Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. The polycarbonate will precipitate as a white, fibrous solid.[9]

-

Collect the polymer by filtration.

-

Dry the polymer in a vacuum oven at 80-100°C for 24 hours to remove all residual solvents.

-

Rationale: Precipitation is a crucial purification step. The choice of a non-solvent (methanol) ensures that the polymer is insoluble while impurities remain in the solution.

-

Protocol 2: Melt Transesterification

This solvent-free method involves reacting the bisphenol with diphenyl carbonate (DPC) at high temperatures under vacuum, using a catalyst. Phenol is removed as a byproduct to drive the reaction to completion.[6][7]

Materials:

-

Aminophenol-derived bisphenol monomer

-

Diphenyl Carbonate (DPC), high purity

-

Transesterification catalyst (e.g., Zinc Acetate, Sodium Hydroxide)[3][11]

-

High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum distillation setup.

Protocol Steps:

-

Charging the Reactor:

-

Charge the reactor with the aminophenol bisphenol (1.0 eq), diphenyl carbonate (DPC, ~1.02-1.05 eq), and the catalyst (e.g., Zinc Acetate, 0.01-0.1 mol%).

-

Rationale: A slight excess of DPC is used to ensure complete reaction of the bisphenol hydroxyl groups and to compensate for any DPC lost during the initial heating stages.[6]

-

-

Stage 1: Transesterification (Pre-polymerization):

-

Purge the reactor with nitrogen three times.[12]

-

Heat the mixture to 180-220°C under a gentle nitrogen flow. The reactants will melt and form a homogenous solution.

-

Hold at this temperature for 1-2 hours. Phenol will begin to distill from the reaction mixture.

-

Rationale: This initial stage forms low molecular weight oligomers through the transesterification reaction between the bisphenol's hydroxyl groups and DPC, releasing phenol.

-

-

Stage 2: Polycondensation:

-

Gradually increase the temperature to 250-300°C while slowly applying a vacuum (reducing pressure from atmospheric down to <1 mmHg).

-

The viscosity of the melt will increase significantly as the molecular weight builds. The mechanical stirrer must be powerful enough to handle the high viscosity.

-

Continue the reaction under high vacuum and high temperature for 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.[6]

-

Rationale: The removal of the phenol byproduct under vacuum is critical to shift the reaction equilibrium towards the formation of high molecular weight polymer, according to Le Chatelier's principle.[7]

-

-

Polymer Extrusion and Cooling:

-

Once the reaction is complete, extrude the molten polymer from the reactor into a water bath to quench and solidify it.

-

The resulting polymer strand can be pelletized for further processing and characterization.

-

Characterization Workflow

Proper characterization is essential to confirm the chemical structure and evaluate the thermal properties of the synthesized polycarbonates.

Caption: Experimental workflow from synthesis to characterization.

Protocol: Thermal Property Analysis

A. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal degradation.[13]

-

Instrument: Thermogravimetric Analyzer.

-

Procedure:

-

Place 5-10 mg of the dried polymer into a TGA sample pan.

-

Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[14]

-

Record the mass loss versus temperature.

-

-

Key Parameter: Td5%, the temperature at which 5% mass loss occurs, is a standard metric for the onset of thermal decomposition.

B. Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).[13][15]

-

Instrument: Differential Scanning Calorimeter.

-

Procedure:

-

Seal 5-10 mg of the dried polymer into a DSC pan.

-

Perform a heat-cool-heat cycle:

-

1st Heat: Heat from room temperature to a temperature ~50°C above the expected Tg at a rate of 10°C/min. This erases the polymer's prior thermal history.[12]

-

Cool: Cool the sample back to room temperature.

-

2nd Heat: Heat the sample again at 10°C/min.

-

-

The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[4]

-

Data Presentation: Comparative Thermal Properties

The effectiveness of incorporating aminophenol derivatives is best illustrated by comparing the thermal properties of the resulting polycarbonates against the industry standard, BPA-PC.

| Polymer ID | Monomer Structure | Tg (°C) by DSC | Td5% (°C) by TGA |

| BPA-PC | Bisphenol-A | ~150 | ~450 |

| AP-PC-1 | Aminophenol Derivative 1 | 180 - 220 | >470 |

| BHPF-PC | 9,9-bis(4-hydroxyphenyl)fluorene | Up to 210[3] | >480 |

| AP-PC-2 | Aminophenol Derivative 2 | >230 | >500 |

Note: Actual values are highly dependent on the specific monomer structure and final polymer molecular weight.

References

Sources

- 1. Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method | Kobe University News site [kobe-u.ac.jp]

- 2. Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method | EurekAlert! [eurekalert.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components [mdpi.com]

- 8. US4529791A - Interfacial polycarbonate preparation by adding additional solvent - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. eag.com [eag.com]

Formulation Stability of 3-Amino-2,5-dimethylphenol in Oxidative Colorants

Application Note: AN-OXD-2026-04

Executive Summary & Chemical Context

3-Amino-2,5-dimethylphenol (CAS: 6969-09-1) serves as a critical coupler (meta-substituted aminophenol) in oxidative hair dye formulations.[1] Unlike primary intermediates (developers) such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), which oxidize directly to quinonediimines, 3-Amino-2,5-dimethylphenol reacts with these oxidized species to modify the final color, typically yielding rich red, violet, or mahogany tones depending on the developer used.[1]

The Stability Challenge: The structural presence of the electron-donating amino group (-NH2) and hydroxyl group (-OH) on the benzene ring makes this molecule highly susceptible to auto-oxidation in the alkaline environments (pH 9.0–10.[1]5) required for hair swelling. Premature oxidation prior to mixing with the developer (Hydrogen Peroxide) leads to:

-

Dimerization/Polymerization: Formation of insoluble "tars" or dark precipitates.

-

Titer Loss: Reduction in the active coupler concentration, causing off-shade results (e.g., loss of red character).

-

Uncontrolled Radical Species: Potential skin irritation triggers.

This guide details the "Redox Shield" formulation strategy and a self-validating HPLC protocol to ensure shelf-life integrity.

Mechanistic Insight: The Oxidation Cascade

To stabilize the molecule, one must understand the degradation pathway. In an alkaline medium (ammonia or MEA), the phenol moiety deprotonates to a phenolate ion, increasing electron density and susceptibility to radical attack by dissolved oxygen.

DOT Diagram 1: Degradation vs. Coupling Pathway

Figure 1: The bifurcation between degradation (auto-oxidation) and the desired color formation.[1][2] Formulation success depends on inhibiting the "Degradation" path until the moment of use.

Protocol A: The "Redox Shield" Formulation Strategy

Standard antioxidants are often insufficient for dimethyl-substituted aminophenols due to steric hindrance affecting solvation.[1] This protocol uses a cascading antioxidant system .

Reagents & Materials[3][4][5][6][7][8][9]

-

Primary Antioxidant: Sodium Sulfite (Na2SO3) - Scavenges oxygen rapidly.[1]

-

Secondary Antioxidant: Ascorbic Acid (Vitamin C) or Erythorbic Acid - Regenerates oxidized species.[1]

-

Chelator: Tetrasodium EDTA - Sequesters trace metals (Cu, Fe) that catalyze radical formation.[1]

-

Solvent: Propylene Glycol / Hexylene Glycol - Ensures complete solubilization (critical, as undissolved crystals oxidize faster).[1]

Step-by-Step Formulation Procedure

Phase A: The Oxygen-Free Aqueous Phase [1]

-

Charge the main vessel with deionized water (held at 75°C).

-

IMMEDIATE ACTION: Add Tetrasodium EDTA (0.2%) and Sodium Sulfite (0.5 - 1.0%) .[1]

-

Why: You must strip the water of catalytic metals and dissolved oxygen before introducing any organics.

-

-

Add Ascorbic Acid (0.2 - 0.4%) .

-

Note: Ascorbic acid functions synergistically with sulfite but degrades at high temperatures >80°C. Keep temp controlled.

-

Phase B: The Coupler Pre-Solubilization

-

In a separate beaker, mix Propylene Glycol and Oleic Acid (or fatty alcohol base).

-

Add 3-Amino-2,5-dimethylphenol (Target conc: e.g., 0.5 - 1.0%).[1]

-

Heat to 50°C and mix until completely transparent.

-

Scientific Check: Any turbidity indicates undissolved solids, which will serve as nucleation sites for oxidation.

-

Phase C: Emulsification & Alkalizing [1]

-

Add Phase B to Phase A under vacuum (to prevent air entrainment).

-

Cool to 40°C.

-

Final Step: Add Alkalizer (Ammonium Hydroxide or MEA ) last.

-

Why: The molecule is relatively stable at neutral pH. Instability spikes the moment pH > 8.0. Minimizing the time the batch spends at high pH while hot is crucial.

-

DOT Diagram 2: Formulation Workflow

Figure 2: The "Redox Shield" workflow emphasizing the timing of antioxidant addition and alkalization.[1][2]

Protocol B: Analytical Validation (HPLC-DAD)

To verify stability, a robust HPLC method is required.[1] Standard methods often fail because the coupler oxidizes during sample preparation.

Method Principle: Ion-Pairing Reversed-Phase Chromatography.[1][3]

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 End-capped (e.g., Waters Atlantis T3 or equivalent), 4.6 x 150mm, 3-5µm |

| Mobile Phase A | 10mM Ammonium Acetate + 0.1% Sodium Metabisulfite (pH 6.[1]0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 290 nm (Primary) and 254 nm (Secondary) |

| Temperature | 25°C |

Sample Preparation (The "Self-Validating" Step)[1]

-

The Diluent: 50:50 Water:Acetonitrile containing 0.5% Sodium Sulfite .

-

Critical: You must include sulfite in the diluent. If you extract a dye cream with pure solvent, the coupler will oxidize in the vial before injection, giving false failure results.

-

-

Procedure:

-

Weigh 1.0g of dye cream into a 50mL volumetric flask.

-

Add 30mL of The Diluent .

-

Sonicate for 15 mins (keep cool).

-

Make up to volume. Filter through 0.45µm PTFE.

-

System Suitability Criteria

-

Resolution (Rs): > 2.0 between 3-Amino-2,5-dimethylphenol and any degradation peaks.

-

Tailing Factor: < 1.5 (Amines tend to tail; end-capped columns mitigate this).

-

Recovery: Spiked samples must show 98-102% recovery to validate the extraction prevents oxidation.[1]

Troubleshooting & FAQs

Q: The cream turns pink/violet on the surface after 1 month.

-

A: This is "rim oxidation." It indicates oxygen permeation through the packaging or insufficient headspace purging. Switch to aluminum tubes or EVOH-layered plastic tubes. Ensure the tail seal is hermetic.

Q: Can I use Erythorbic Acid instead of Ascorbic Acid?

-

A: Yes. Erythorbic acid is a stereoisomer of ascorbic acid with similar antioxidant properties but is often more cost-effective and has slightly better thermal stability in some matrices.[1]

Q: My HPLC recovery is only 85%.

-

A: Check your extraction solvent. If it lacks sodium sulfite, the analyte is degrading during sonication. Also, ensure the pH of the mobile phase is controlled; uncontrolled pH can cause peak broadening of the amine.

References

-

Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link[1]

-

European Commission, Scientific Committee on Consumer Safety (SCCS). (2014). Opinion on 3-amino-2,6-dimethylphenol (A162). (Note: Reference provided for structural analogue chemistry and safety testing protocols). Link

-

Nohynek, G. J., et al. (2010). Safety assessment of personal care products/cosmetics and their ingredients. Toxicology and Applied Pharmacology, 243(2), 239-259.[1] Link

-

Ko, K., et al. (2015). Simultaneous determination of oxidative hair dye compounds by high performance liquid chromatography. Korean Journal of Analytical Science. (Methodology basis for ion-pairing approach). Link

Sources

Application Notes and Protocols for the Purification of 3-Amino-2,5-dimethylphenol by Recrystallization

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 3-Amino-2,5-dimethylphenol (also known as 3-amino-2,5-xylenol). Due to the limited availability of specific solubility data for this particular isomer, this guide emphasizes a systematic, empirical approach to solvent selection and protocol optimization. It is designed for researchers, chemists, and drug development professionals who require high-purity material. The protocols herein detail solvent screening, handling of common impurities such as positional isomers and oxidation products, and troubleshooting common recrystallization challenges.

Introduction and Scientific Background

3-Amino-2,5-dimethylphenol is an aromatic organic compound containing both a phenol and an amine functional group. These functionalities make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product quality.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[2]

A significant challenge in the purification of substituted aromatic compounds is the presence of positional isomers, which often have very similar physical properties, making separation difficult.[3][4] Furthermore, aminophenols are susceptible to air oxidation, which can produce highly colored impurities. This application note provides strategies to address both of these challenges.

Physicochemical Properties of Aminodimethylphenol Isomers

A precise melting point for 3-Amino-2,5-dimethylphenol is not consistently reported in the literature, underscoring the importance of empirical characterization. However, data for related isomers can provide a useful reference point.

| Property | Value (for 3-Amino-2,5-dimethylphenol) | Reference Isomer Data |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol |

| CAS Number | Not consistently defined; requires verification | 3-Amino-2,6-dimethylphenol: 6994-64-5[5][6] 4-Amino-3,5-dimethylphenol: 3096-70-6[7] 3-Amino-2,4-dimethylphenol: 100445-96-3[8][9] |

| Melting Point | Experimental determination required | 3-Amino-2,6-dimethylphenol: 104-106 °C[5] |

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities. For 3-Amino-2,5-dimethylphenol, these typically arise from the synthesis route and degradation.

-

Positional Isomers: Synthesis of substituted aromatic compounds rarely yields a single isomer. Depending on the synthetic route (e.g., nitration of 2,5-dimethylphenol followed by reduction), other isomers like 4-amino-2,5-dimethylphenol or 6-amino-2,5-dimethylphenol may be present. These are often the most challenging impurities to remove.[3]

-

Unreacted Starting Materials: Residual starting materials, such as 2,5-dimethylphenol or the corresponding nitrophenol, may persist.

-

Oxidation Products: Aminophenols are readily oxidized by atmospheric oxygen, especially when heated in solution. This process forms quinone-like structures that are highly colored (often appearing as pink, red, or brown tints).

-

Byproducts of Synthesis: Other minor products from side reactions during synthesis may also be present.

Core Directive: The Recrystallization Workflow

The purification process is a multi-step workflow that begins with solvent selection and proceeds through dissolution, filtration, crystallization, and drying. The following diagram outlines the logical flow of this process.

Caption: General workflow for the purification of 3-Amino-2,5-dimethylphenol.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The success of any recrystallization hinges on the choice of solvent. This protocol outlines a systematic method for identifying a suitable solvent or solvent pair on a small scale.

Objective: To identify a solvent that dissolves 3-Amino-2,5-dimethylphenol when hot but not when cold.

Materials:

-

Crude 3-Amino-2,5-dimethylphenol

-

Test tubes (e.g., 13x100 mm)

-

Hot plate or sand bath

-

Pasteur pipettes

-

Candidate solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

Procedure:

-

Initial Solubility Test (Cold):

-

Place ~20-30 mg of the crude solid into a test tube.

-

Add ~0.5 mL of the solvent to be tested at room temperature.

-

Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization. Mark it as "Soluble Cold".

-

-

Solubility Test (Hot):

-

If the solid was insoluble or sparingly soluble cold, heat the test tube gently in a hot water or sand bath.

-

If the solid dissolves completely upon heating, this is a promising candidate solvent.

-

If the solid does not dissolve, add the same solvent dropwise while heating until the solid just dissolves. Note the approximate volume added. Be careful not to add too much solvent.[10]

-

-

Crystallization Test:

-

Remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Observe if crystals form. Slow, well-defined crystal growth is ideal.[10]

-

If no crystals form after reaching room temperature, try to induce crystallization by scratching the inside of the test tube with a glass rod.

-

Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

-

-

Evaluate Results:

-

Assess the quantity and quality of the crystals. An ideal solvent will yield a large crop of well-formed crystals.

-

Record your observations in a table.

-

Data Presentation: Solvent Screening Results

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Notes / Recommendation |

| Water | Sparingly Soluble | Soluble | Good crystal formation | Promising candidate. |

| Ethanol | Soluble | Very Soluble | Poor recovery | Unsuitable alone; good for solvent pair. |

| Toluene | Insoluble | Soluble | Oiled out initially | May work with very slow cooling. |

| Heptane | Insoluble | Insoluble | - | Unsuitable alone; good as anti-solvent. |

| Record other solvents |

Note: The data in this table is illustrative. Researchers must perform their own solubility tests.

Protocol 2: Full-Scale Recrystallization

This protocol should be adapted based on the results from the solvent screening (Protocol 1).

Materials:

-

Crude 3-Amino-2,5-dimethylphenol (e.g., 5.0 g)

-

Optimal solvent determined from Protocol 1

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with stirring

-

Büchner funnel and filter flask

-

Activated carbon and/or Sodium Dithionite (optional)

Procedure:

-

Dissolution: Place the crude solid into an Erlenmeyer flask with a stir bar. Add the selected solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

-

Decolorization (if necessary): If the solution is colored (pink, brown, etc.), remove it from the heat. Add a very small amount of activated carbon to adsorb colored impurities, or a pinch of sodium dithionite to reduce oxidation products. Re-heat the solution to boiling for a few minutes.

-

Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Troubleshooting Common Issues

Recrystallization can sometimes present challenges. The following guide addresses common problems and their solutions.

Caption: A decision-making guide for common recrystallization problems.

Safety and Handling

3-Amino-2,5-dimethylphenol and its isomers should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: Aminophenols are generally considered harmful if swallowed and may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) for the compound you are using.

-

Solvents: Many organic solvents are flammable and have their own specific hazards. Always consult the SDS for each solvent before use.

References

-

CAS Common Chemistry. 3-Amino-2,6-dimethylphenol. [Link]

-

001CHEMICAL. 3-Amino-2,4-dimethylphenol. [Link]

-

PubChem. 3-Amino-2,6-dimethylphenol. [Link]

- Google Patents.

-

Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Arkivoc. [Link]

-

Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

-

PubChem. 2-Amino-3,5-dimethylphenol. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

CrystEngComm. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. [Link]

-

AA Blocks. 3-Amino-2,4-dimethylphenol. [Link]

- Google Patents.

-

Wikipedia. Recrystallization (chemistry). [Link]

-

The Good Scents Company. 3-amino-2,6-dimethylphenol. [Link]

- Google Patents. Process of production of 2,5-dimethylphenol.

-

YouTube. Organic Chemistry Lab: Recrystallization. [Link]

Sources

- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US2732393A - Separation of position isomers - Google Patents [patents.google.com]

- 4. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. 3-amino-2,6-dimethylphenol | 6994-64-5 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS 3096-70-6: 4-Amino-3,5-dimethylphenol | CymitQuimica [cymitquimica.com]

- 8. 001chemical.com [001chemical.com]

- 9. aablocks.com [aablocks.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes: The Utility of 3-Amino-2,5-dimethylphenol as a Versatile Dye Intermediate

Introduction

3-Amino-2,5-dimethylphenol is an aromatic organic compound possessing both an amino (-NH₂) and a hydroxyl (-OH) functional group, classifying it as an aminophenol. This unique bifunctionality makes it a valuable and versatile precursor in the synthesis of a variety of dyes. Its primary applications are in the formation of azo dyes, where it can act as a coupling component, and in oxidative hair dyes, where it functions as a "coupler" to produce a range of shades. The methyl groups on the aromatic ring influence the final color and properties of the dye, such as its solubility and fastness. This document provides a detailed guide for researchers and drug development professionals on the theoretical basis and practical application of 3-Amino-2,5-dimethylphenol in dye synthesis.

Physicochemical Properties and Safety

Before its use in any protocol, it is crucial to understand the physicochemical properties and safety requirements of 3-Amino-2,5-dimethylphenol. While specific data for the 2,5-dimethyl isomer is less common than for its 2,6-dimethyl counterpart, the properties are expected to be similar.

Table 1: Physicochemical Data of Substituted Aminophenols

| Property | 3-Amino-2,5-dimethylphenol | 3-Amino-2,6-dimethylphenol |

|---|---|---|

| CAS Number | 20661-60-3 | 6994-64-5[1][2][3] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol [1] |

| Appearance | Solid, typically off-white to beige powder | White to beige powder[4] |

Safety & Handling: Substituted aminophenols should be handled with care in a well-ventilated chemical fume hood.[5]

-

Hazards: Harmful if swallowed or inhaled.[1][5] May cause skin and eye irritation. Prolonged or repeated exposure may cause organ damage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]

Application I: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the color of the compound.[6] The synthesis is a two-step process: diazotization followed by azo coupling.[7][8] In this context, 3-Amino-2,5-dimethylphenol serves as an excellent coupling component due to the electron-donating effects of the hydroxyl and amino groups, which activate the aromatic ring for electrophilic substitution.

Causality of Experimental Choices

-

Diazotization: A primary aromatic amine is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield.[7][8]

-

Azo Coupling: The highly electrophilic diazonium salt is then immediately reacted with a nucleophilic aromatic compound (the coupling component). When coupling with a phenol like 3-Amino-2,5-dimethylphenol, the reaction is typically carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenolic hydroxyl group, forming a highly activating phenoxide ion, which significantly enhances the rate of electrophilic aromatic substitution.[7]

Illustrative Protocol: Synthesis of an Azo Dye

This protocol describes the synthesis of an illustrative azo dye where p-nitroaniline is the diazo component and 3-Amino-2,5-dimethylphenol is the coupling component.

Materials:

-

p-Nitroaniline

-

3-Amino-2,5-dimethylphenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Urea (for quenching excess nitrous acid)

-

Distilled water

-

Ice

-

Beakers, magnetic stirrer, and filtration apparatus

Protocol:

Part A: Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of 3M HCl. Gentle heating may be required to facilitate dissolution.

-

Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate, but this will not interfere with the reaction.[9]

-

In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature is strictly maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution contains the p-nitrobenzenediazonium chloride.

-

Check for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea until the test is negative.

Part B: Azo Coupling Reaction

-

In a separate 400 mL beaker, dissolve 1.37 g (0.01 mol) of 3-Amino-2,5-dimethylphenol in 30 mL of 1M NaOH solution.

-

Cool this solution to 0–5 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 3-Amino-2,5-dimethylphenol solution.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[7]

Part C: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the solid dye on the filter with several portions of cold water to remove any unreacted starting materials and inorganic salts.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye.

Application II: Oxidative Hair Dyes

In permanent hair coloring, 3-Amino-2,5-dimethylphenol acts as a dye "coupler" or "modifier." The coloration is not pre-formed but is generated in situ on the hair fibers through an oxidative reaction.[10] This process involves mixing the coupler with a "developer" (or primary intermediate), such as p-phenylenediamine (PPD) or p-aminophenol, in an alkaline medium, and then adding an oxidizing agent, typically hydrogen peroxide.[11][12]

Mechanism of Action

-

Alkaline Agent: An alkaline substance (e.g., ammonia) swells the hair cuticle, allowing the small precursor molecules to penetrate the hair shaft.

-

Oxidation: Hydrogen peroxide oxidizes the developer molecule (e.g., PPD) into a reactive quinonediimine intermediate.

-